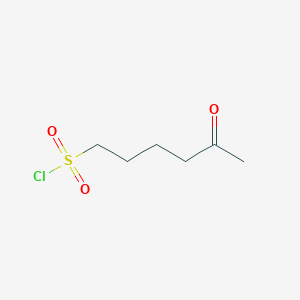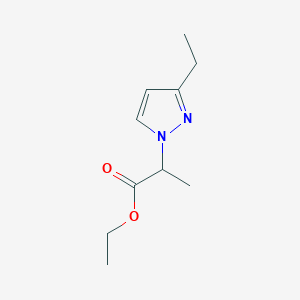
3-(3,4-Dichlorobenzenesulfonamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dichlorobenzenesulfonamido)benzoic acid is a chemical compound with the CAS Number: 380432-28-0 . It has a molecular weight of 346.19 and its IUPAC name is 3-{[(3,4-dichlorophenyl)sulfonyl]amino}benzoic acid . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C13H9Cl2NO4S . The InChI Code is 1S/C13H9Cl2NO4S/c14-11-5-4-10(7-12(11)15)21(19,20)16-9-3-1-2-8(6-9)13(17)18/h1-7,16H,(H,17,18) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources.Aplicaciones Científicas De Investigación
Benzoic Acid in Food and Feed Additives
Benzoic acid is recognized for its antibacterial and antifungal properties and is widely used as a preservative in food and feed. Research indicates that benzoic acid can improve growth and health by promoting gut functions, including digestion, absorption, and barrier functions. Studies utilizing piglets and porcine intestinal epithelial cells have shown that appropriate levels of benzoic acid can enhance gut functions by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration can damage gut health through redox status alterations (Mao et al., 2019).
Pharmacokinetic Analysis of Benzoic Acid
A physiologically-based pharmacokinetic (PBPK) analysis of benzoic acid across different species, including rats, guinea pigs, and humans, highlights the metabolic and dosimetric variations. The study developed species-specific PBPK models to predict the hepatic metabolism of benzoic acid to hippuric acid. This research provides implications for assessing dietary exposures to benzoates and understanding the pharmacokinetic component of interspecies uncertainty factors (Hoffman & Hanneman, 2017).
Salicylic Acid Derivatives for Drug Development
Research on salicylic acid derivatives, including a focus on a novel compound, 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), indicates potential for developing alternative drugs to acetylsalicylic acid (ASA). Preliminary assessments of this compound have shown promising results in COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity, suggesting the utility of such derivatives in new drug development (Tjahjono et al., 2022).
Advanced Oxidation Processes for Degradation of Pharmaceuticals
A review on the degradation of acetaminophen by advanced oxidation processes (AOPs) provides insights into the kinetics, mechanisms, and by-products of degradation. This research could be relevant to understanding the degradation processes of similar compounds, including benzoic acid derivatives, in environmental contexts (Qutob et al., 2022).
Safety and Hazards
The safety information available indicates that 3-(3,4-Dichlorobenzenesulfonamido)benzoic acid is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
3-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO4S/c14-11-5-4-10(7-12(11)15)21(19,20)16-9-3-1-2-8(6-9)13(17)18/h1-7,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPAXFIVLVXWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(tert-butyl)-1,7-diisopentyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2770887.png)





![(E)-9-methyl-2-(phenylamino)-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2770894.png)
![2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]thio}-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2770897.png)

![3-Cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2770899.png)
